molecular formula C16H15NO4S B8641103 N-(3-Phenoxypropyl)saccharin

N-(3-Phenoxypropyl)saccharin

Cat. No.: B8641103
M. Wt: 317.4 g/mol
InChI Key: ISCKAMWJFRNXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenoxypropyl)saccharin is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenoxypropyl)saccharin typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide from phenol and halopropanol under alkaline conditions . This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenoxypropyl)saccharin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a benzothiazoline compound.

Scientific Research Applications

N-(3-Phenoxypropyl)saccharin has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Phenoxypropyl)saccharin involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells . This inhibition can trigger apoptosis, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenoxypropyl)saccharin stands out due to its unique combination of a benzothiazole ring and a phenoxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2

InChI Key

ISCKAMWJFRNXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized analogously to 83.8 (see experimental below), using a solution of saccharin (92 mg, 0.5 mmol) in DMF (anhydrous, 4 mL), NaH (60% dispersion in mineral oil, 21 mg, 0.52 mmol) and a solution of 3-phenoxypropyl bromide (130 mg, 0.6 mmol) in anhydrous DMF (1 mL). The crude obtained after workup was purified by flash column chromatography on silica gel (25% ethyl acetate-petroleum ether) to give 83.4 as a white solid (m p 83-86° C.) in 65% yield (130 mg). 1H NMR (500 MHz, CDCl3) δ 8.08 (dd, J=7.5 Hz, J=1.5 Hz, 1H), 7.95 (dd, J=7.5 Hz, J=1.5 Hz 1H), 7.89 (td, J=7.5 Hz, J=1.5 Hz, 1H), 7.85 (td, J=7.5 Hz, J=31.5 Hz, 1H), 7.30 (t, J=8.0 Hz, 2H), 6.97 (t, J=8.0 Hz, 1H), 6.93 (d, J=8.0 Hz, 2H), 4.11 (t, J=6.2 Hz, 2H), 4.04 (t, J=7.1 Hz, 2H), 2.36 (quintet, J=7.5 Hz, 2H).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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